Lead ionophore I

Description

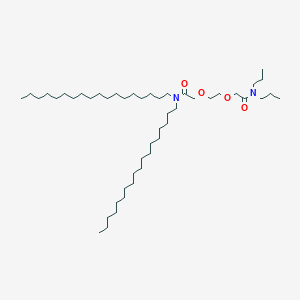

Structure

2D Structure

Properties

CAS No. |

72469-41-1 |

|---|---|

Molecular Formula |

C48H96N2O4 |

Molecular Weight |

765.3 g/mol |

IUPAC Name |

2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropylacetamide |

InChI |

InChI=1S/C48H96N2O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-50(48(52)46-54-44-43-53-45-47(51)49(39-7-3)40-8-4)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-46H2,1-4H3 |

InChI Key |

UKLVPVPGVSSSIB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCC(=O)N(CCC)CCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCC(=O)N(CCC)CCC |

Origin of Product |

United States |

Theoretical and Computational Investigations of Lead Ionophore Systems

Quantum Chemical Modeling of Ion-Ionophore Binding (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental principles of ion-ionophore interactions. nih.govresearchgate.net DFT allows for the detailed examination of complexation by calculating the system's electronic structure, providing a basis for understanding binding affinity and selectivity. rsc.org These calculations can confirm optimal geometries, electronic properties, and the nature of the coordination between the ionophore and the metal ion. nih.govresearchgate.net

DFT calculations are employed to determine the geometry of the Lead Ionophore I-Pb²⁺ complex and to calculate the energetics of this binding. The process typically involves optimizing the structures of the free ionophore and the Pb²⁺-ionophore complex to find their lowest energy conformations. researchgate.netijnc.ir The binding energy (ΔE) or Gibbs free energy of complexation (ΔG) is then calculated, providing a quantitative measure of the stability of the complex. A more negative value indicates a more stable complex and a stronger interaction. researchgate.netscielo.org.mx

| Parameter | Common Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Functional | B3LYP, ωB97XD, M05-2X | Approximates the exchange-correlation energy, balancing accuracy and computational cost. | rsc.orgresearchgate.netmdpi.com |

| Basis Set | 6-31G(d), 6-311++G(d,p), LANL2DZ, DGDZVP | Describes the atomic orbitals used to build the molecular orbitals. Larger basis sets offer higher accuracy. LANL2DZ is often used for heavy atoms like lead. | rsc.orgresearchgate.netmdpi.comnih.gov |

| Solvent Model | IEFPCM (Implicit Solvation Model) | Accounts for the effect of a solvent on the electronic structure and energetics of the complex. | rsc.org |

| Calculation Type | Geometry Optimization, Frequency Calculation, NBO, AIM | To find the minimum energy structure, confirm it's a true minimum, and analyze bonding. | researchgate.netmdpi.comconicet.gov.ar |

Beyond energetics, DFT provides a detailed picture of the electronic structure and the nature of the chemical bonds within the Pb²⁺-ionophore complex. Natural Bond Orbital (NBO) analysis is a common technique used to understand charge transfer and hyperconjugative interactions between the lead ion and the ligand's donor atoms. nih.govconicet.gov.ar This analysis can reveal the extent of electron donation from the ionophore's Lewis base sites to the Lewis acidic Pb²⁺ ion, quantifying the stability of the complex. conicet.gov.ar

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. nih.govconicet.gov.ar Upon complexation with Pb²⁺, a change in the HOMO-LUMO gap of the ionophore system is expected, reflecting the formation of new bonds and the stabilization of the resulting complex. rsc.org These theoretical calculations can confirm spectral and structural information proposed by experimental results, explaining the high selectivity of an ionophore for a specific ion like Pb²⁺. nih.gov

Molecular Dynamics Simulations of Ion Transport Phenomena

While quantum mechanics is ideal for static analysis of binding, Molecular Dynamics (MD) simulations are used to study the dynamic processes of ion transport across a membrane. rsc.orgnih.gov MD simulations model the movement of every atom in a system over time, providing a microscopic view of how an ionophore like this compound captures a Pb²⁺ ion, traverses a lipid or polymeric membrane, and releases the ion on the other side. nih.govresearchgate.net

These simulations are crucial for understanding the mechanism of facilitated ion transfer. aip.org The process often involves the ionophore inserting into the hydrophobic membrane, driven by favorable interactions between its lipophilic exterior and the membrane core. nih.gov MD simulations can reveal the conformational changes the ionophore undergoes to encapsulate the ion, shielding its charge from the nonpolar environment of the membrane interior. The free energy landscape of the transport process can be calculated from the simulation trajectories, identifying the energy barriers for each step: ion dehydration, complexation, translocation, and de-complexation. aip.orgacs.org The simulation can elucidate the specific mechanism, such as whether transport occurs via a carrier mechanism, where the entire ion-ionophore complex moves, or through a channel-like action. oup.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Sensor Performance Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties and performance of chemical compounds based on their molecular structure. abechem.com In the context of ionophores, QSPR models are developed to predict the analytical performance of ion-selective sensors, such as their sensitivity and selectivity, directly from the ionophore's chemical structure. mdpi.comresearchgate.net This in silico approach can accelerate the design of new, high-performance ionophores by screening potential candidates computationally before undertaking time-consuming synthesis and experimental testing. mdpi.commdpi.com

To build a QSPR model, a dataset of existing ionophores with known performance (e.g., potentiometric sensitivity towards Pb²⁺) is compiled. abechem.comresearchgate.net For each ionophore, a set of numerical values known as "molecular descriptors" is calculated. These descriptors encode various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. mdpi.com A mathematical model is then created to find the statistical relationship between these descriptors and the observed sensor performance. mdpi.comresearchgate.net Studies have successfully used QSPR to model the sensitivity of sensors for heavy metal ions, including Cu²⁺, Cd²⁺, and Pb²⁺, with reasonable accuracy. mdpi.comresearchgate.net

| Component | Description | Example | Reference |

|---|---|---|---|

| Property to Predict | The target analytical parameter of the sensor. | Potentiometric sensitivity (slope in mV/decade) or selectivity coefficient (logKsel). | mdpi.commdpi.com |

| Molecular Descriptors | Numerical representations of the ionophore's molecular structure. | Substructural molecular fragments, constitutional descriptors, topological descriptors, quantum-chemical descriptors. | mdpi.comresearchgate.net |

| Modeling Technique | The algorithm used to create the mathematical relationship. | Partial Least Squares (PLS) regression, Multiple Linear Regression (MLR), Support Vector Machine (SVM). | abechem.commdpi.com |

| Validation | Process to ensure the model's predictive power. | Internal validation (cross-validation) and external validation with a test set of new compounds. | abechem.com |

Theoretical Models of Ion Transfer Kinetics at Membrane-Solution Interfaces

The performance of an ionophore-based sensor is critically dependent on the kinetics of ion transfer at the interface between the sensor membrane and the sample solution. nih.gov Theoretical models are essential for describing this process and understanding its influence on the sensor's dynamic response. zenodo.org

Electrochemical studies reveal that the transfer of an ion like Pb²⁺, facilitated by an ionophore, is a complex kinetic process. researchgate.net One key theoretical distinction is between a two-step (electrochemical-chemical, EC) mechanism and a one-step (electrochemical, E) mechanism. The EC mechanism involves the simple transfer of the aqueous ion into the membrane, followed by complexation with the ionophore in the bulk membrane. In contrast, the E mechanism involves direct complexation between the ion and the ionophore at the interface itself. researchgate.net For many selective ionophores, including those for Pb²⁺, the one-step E mechanism is considered dominant, with standard ion transfer rate constants measured in the range of 10⁻³ to 10⁻² cm/s. researchgate.netnih.gov

More advanced models combine first-order reaction kinetics at the phase boundary with diffusional mass transport in the adjacent phases. nih.gov These non-equilibrium models can predict transient sensor responses and the factors affecting the sensor's detection limit. zenodo.org The kinetics of ion transfer can also be influenced by the partial dehydration of the ion as it approaches the membrane interface, a step that can be rate-limiting for more hydrophilic ions. nih.gov These kinetic models provide a framework for understanding not just the final equilibrium potential but also the time-dependent behavior of this compound-based sensors.

Membrane Science and Sensor Development Principles for Lead Ionophores

Design and Fabrication of Ionophore-Based Sensing Membranes

The performance of a lead ionophore-based sensor is intrinsically linked to the composition and architecture of its sensing membrane. This membrane serves as the interface between the sample and the sensor's transducer, and its properties dictate the sensor's selectivity, sensitivity, and stability.

The foundation of an ion-selective membrane is a polymeric matrix, which provides structural integrity and houses the active sensing components. Poly(vinyl chloride) (PVC) is a widely used polymer for these applications due to its chemical inertness, mechanical stability, and ability to form homogenous, flexible films when mixed with a plasticizer. scielo.org.mx

The composition of the membrane is a critical factor that is optimized to achieve the desired sensor performance. A typical PVC-based ion-selective membrane includes:

Polymeric Matrix: High molecular weight PVC constitutes about 33% of the membrane's weight, providing the structural framework.

Plasticizer: This component, making up around 66% of the membrane's weight, is a high-boiling, water-immiscible solvent that dissolves the ionophore and other components. It acts as a "liquid" phase within the polymer matrix, allowing for the mobility of the ionophore and its complex with the target ion. The choice of plasticizer significantly influences the sensor's selectivity, response range, and lifetime. nih.govacs.org Polar plasticizers are often preferred for sensors targeting divalent ions like Pb²⁺. ijstr.org

Ionophore: In this context, Lead Ionophore I is the active recognition element, typically present at about 1-2% by weight. Its function is to selectively bind with Pb²⁺ ions.

Lipophilic Salts (Ionic Additives): These are added to the membrane to reduce its electrical resistance and to ensure permselectivity by preventing the interference of anions from the sample. ijstr.org An example is sodium tetraphenylborate (NaTPB).

The optimization of the membrane composition is a crucial step in sensor development. The ratio of these components is systematically varied to achieve the best analytical performance, including a Nernstian or near-Nernstian response slope, a low detection limit, and high selectivity over interfering ions. The lipophilicity of the plasticizer is a key parameter; a plasticizer with a lipophilicity similar to that of the ionophore can lead to improved sensitivity and selectivity. nih.gov For instance, research on various ion-selective electrodes has shown that plasticizers like o-nitrophenyloctyl ether (o-NPOE) and dioctyl phthalate (DOP) can significantly affect the Nernstian response and selectivity of the sensor. scielo.org.mx

| Membrane No. | Ionophore (wt%) | PVC (wt%) | Plasticizer (wt%) | Lipophilic Additive (wt%) | Nernstian Slope (mV/decade) | Detection Limit (M) |

|---|---|---|---|---|---|---|

| 1 | 2.0 | 33.0 | 64.0 (o-NPOE) | 1.0 (NaTPB) | 29.6 | 1.0 x 10⁻⁶ |

| 2 | 2.0 | 33.0 | 64.0 (DOP) | 1.0 (NaTPB) | 28.5 | 5.0 x 10⁻⁶ |

| 3 | 1.5 | 33.5 | 64.0 (o-NPOE) | 1.0 (NaTPB) | 29.1 | 2.5 x 10⁻⁶ |

| 4 | 2.0 | 32.0 | 65.0 (o-NPOE) | 1.0 (NaTPB) | 29.8 | 8.0 x 10⁻⁷ |

Traditional ion-selective electrodes (ISEs) contain an internal filling solution, which can be cumbersome and limit miniaturization. Solid-contact ion-selective electrodes (SC-ISEs) overcome this limitation by replacing the internal solution with a solid-state ion-to-electron transducer layer. ericbakker.chnih.govmdpi.com This solid contact is positioned between the ion-selective membrane and the electronic conductor (e.g., a glassy carbon or metal electrode). nih.govmdpi.com

The architecture of an SC-ISE consists of:

Electronic Conductor: The base of the electrode that connects to the measurement device.

Ion-to-Electron Transducer (Solid Contact): This intermediate layer is crucial for the stable and reproducible operation of the SC-ISE. It converts the ionic signal from the membrane into an electronic signal. Materials used for this layer must have high capacitance to ensure a stable potential. ericbakker.ch Examples include conducting polymers (like polypyrrole and PEDOT), and various carbon-based nanomaterials (such as graphene and multi-walled carbon nanotubes). unizar.esnih.gov

Ion-Selective Membrane (ISM): This is the outer layer, containing this compound, which is in direct contact with the sample solution. Its composition is similar to that described in the previous section.

The use of nanomaterials as solid contacts has been shown to enhance the performance of SC-ISEs by providing a high surface area and improved signal transduction. nih.gov For example, a lead-selective electrode using graphene as the solid contact demonstrated a Nernstian response of 26.8 ± 0.3 mV/decade and a low detection limit of 3.4 × 10⁻⁸ M. nih.gov

| Solid Contact Material | Nernstian Slope (mV/decade) | Detection Limit (M) | Response Time (s) |

|---|---|---|---|

| None (Coated Wire) | 24.1 ± 0.5 | 1.2 x 10⁻⁷ | ~100 |

| Graphene (GR) | 26.8 ± 0.3 | 3.4 x 10⁻⁸ | 42.6 |

| Multi-Walled Carbon Nanotubes (MWCNT) | 25.9 ± 0.4 | 6.5 x 10⁻⁸ | 58.3 |

| Fullerene (C₆₀) | 25.2 ± 0.6 | 8.7 x 10⁻⁸ | 75.1 |

Miniaturization of sensors is a significant trend, and the fabrication of ionophore-doped microspheres and nanospheres represents a key advancement in this area. iupac.org These microscopic and nanoscopic particles can be used as individual sensing elements in arrays or suspensions, offering advantages such as high surface area-to-volume ratios and rapid response times. nih.gov

A common fabrication method involves the creation of polymer droplets within a flowing aqueous phase, followed by the collection of spherical particles. nih.gov For lead sensing, these microspheres are doped with the necessary components:

PVC and a plasticizer to form the sphere's matrix.

this compound for lead selectivity.

A chromoionophore (for optical sensors) that changes color or fluorescence in response to pH changes.

A lipophilic salt to act as an ion-exchanger.

Research has demonstrated the fabrication of PVC-based microspheres of approximately 13 μm in size for lead ion analysis. These microspheres, when doped with a lead-selective ionophore, a chromoionophore, and a lipophilic ion-exchanger, achieved a detection limit for lead as low as 3 x 10⁻⁹ M. nih.gov A significant advantage of these microspheres over traditional film-based sensors is their dramatically reduced equilibration times. For lead concentrations at or above 5 x 10⁻⁸ M, response times were around 3 minutes, and even at the detection limit, equilibrium was reached in just 15 minutes. nih.gov

Transduction Mechanisms in Lead Ionophore-Based Sensors

The transduction mechanism is the process by which the chemical recognition of lead ions by the ionophore is converted into a measurable physical signal. The two primary transduction principles employed in lead ionophore-based sensors are potentiometric and optical.

Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode at near-zero current. ijstr.org The core of this transduction principle lies in the phase boundary potential that develops at the interface between the ion-selective membrane and the sample solution.

When the membrane containing this compound is in contact with a solution containing Pb²⁺ ions, a selective complexation reaction occurs at the interface. This selective binding and partitioning of Pb²⁺ ions into the membrane phase creates a charge separation across the interface, resulting in a potential difference known as the phase boundary potential. The magnitude of this potential is dependent on the activity (or concentration) of the Pb²⁺ ions in the sample solution.

The relationship between the measured potential (E) and the ion activity (a) is described by the Nernst equation:

E = E⁰ + (RT/zF) ln(a)

Where:

E⁰ is the standard electrode potential.

R is the ideal gas constant.

T is the temperature in Kelvin.

z is the charge of the ion (in this case, +2 for Pb²⁺).

F is the Faraday constant.

For a divalent cation like Pb²⁺ at room temperature, the Nernst equation predicts a theoretical slope of approximately 29.6 mV per decade change in ion activity. acs.org The selectivity of the sensor is determined by how preferentially the ionophore binds to Pb²⁺ compared to other interfering ions. This is quantified by the selectivity coefficient. nih.govsemanticscholar.orgresearchgate.net

| Parameter | Value |

|---|---|

| Nernstian Slope | 29.8 mV/decade |

| Linear Range | 3.16 x 10⁻⁶ to 1.0 x 10⁻² M |

| Detection Limit | 6.31 x 10⁻⁷ M |

| Response Time | 14 s |

| Optimal pH Range | 3.0 - 5.0 |

Optical sensors, or optodes, utilize changes in optical properties, such as absorbance or fluorescence, to quantify the analyte concentration. researchgate.netannualreviews.orgresearchgate.net In an ionophore-based optode for lead, the sensing membrane typically contains not only the this compound but also a pH-sensitive dye, known as a chromoionophore. researchgate.net

The transduction mechanism is based on an ion-exchange process. The selective binding of a Pb²⁺ ion by the ionophore is coupled with the release of one or more protons (H⁺) from the chromoionophore to maintain charge neutrality within the membrane. This change in the protonation state of the chromoionophore leads to a change in its absorbance or fluorescence spectrum, which can be measured. researchgate.netresearchgate.net

Fluorescent sensors are a particularly sensitive class of optical sensors. mdpi.comresearchgate.net These sensors can be designed as "turn-on" or "turn-off" sensors. For a "turn-on" lead sensor, the fluorescence intensity increases upon binding with Pb²⁺. For example, a fluorescent sensor named Leadfluor-1 (LF1) demonstrates an approximately 18-fold increase in fluorescence upon binding to Pb²⁺. acs.org This significant enhancement allows for the detection of lead at very low concentrations. nih.govacs.org

The selectivity of optical sensors is also a critical parameter. The response of the sensor to lead is compared to its response to other potentially interfering metal ions. An ideal sensor will show a significant optical change only in the presence of the target ion.

| Metal Ion | Concentration | Fluorescence Enhancement |

|---|---|---|

| Pb²⁺ | ≥ 15 ppb | ~18-fold increase |

| Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺ | 2 mM | No change |

| Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺ | 75 µM | No enhancement |

| Cu²⁺ | 75 µM | Interference observed |

| Hg²⁺, Cd²⁺ | - | Selective for Pb²⁺ |

Optical Transduction Principles (Optodes and Fluorescent Sensors)

Absorbance-Based Readout Systems

Absorbance-based optical sensors, often termed optodes, represent a significant class of chemical sensors for lead ion detection. The fundamental principle of these sensors involves an ion-exchange mechanism within a specialized membrane phase that results in a measurable colorimetric change. bohrium.comnih.gov

The sensor membrane is typically a polymeric matrix, such as polyvinyl chloride (PVC), which contains several key components: the selective lead ionophore, a lipophilic pH indicator (chromoionophore), and a plasticizer to ensure the components remain in a liquid-like phase. The detection mechanism is initiated when the sensor membrane is exposed to a sample containing Pb²⁺ ions. The lead ionophore selectively binds with Pb²⁺ from the aqueous sample and transports it into the membrane. To maintain charge neutrality within the organic membrane phase, this process is coupled with the release of protons (H⁺) from the chromoionophore. The deprotonation of the chromoionophore alters its molecular structure, which in turn causes a shift in its light absorption properties, leading to a color change that can be quantified by spectrophotometry. nih.gov

Research into lead-selective bulk optodes based on neutral ionophores has demonstrated the capability of achieving subnanomolar detection limits, highlighting the high sensitivity of this approach. acs.org Furthermore, advanced sensor designs, such as ion-selective nanospheres, have been developed that offer readouts in both absorbance and fluorescence modes. acs.orgnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sensing Principle | Ion-exchange between the sample and the sensor membrane, causing a change in the protonation state and absorbance spectrum of a chromoionophore. | bohrium.comnih.gov |

| Key Membrane Components |

| |

| Transduction Method | Colorimetric change measured via absorbance spectrophotometry. | nih.gov |

| Reported Performance | Detection limits can reach the subnanomolar range for bulk optodes. | acs.org |

Fluorescence-Based Readout Systems (e.g., Monomer-Dimer Conversion)

Fluorescence-based systems offer an alternative optical readout strategy, often providing enhanced sensitivity compared to absorbance methods. nih.gov The core principle remains an ion-exchange mechanism, but the signal transduction is achieved through changes in the fluorescence properties of a reporter molecule. nih.gov

A notable and highly sensitive method for Pb²⁺ detection utilizes a monomer-dimer conversion mechanism. acs.orgnih.gov This system employs ion-selective nanospheres that incorporate a lead ionophore and a near-infrared (NIR) fluorescent transducer, DTTC. The sensing mechanism is based on the equilibrium between the monomeric and dimeric forms of the DTTC dye, which is modulated by the presence of lead ions.

In the absence of Pb²⁺, the DTTC transducer primarily exists as a monomer within the nanospheres, emitting fluorescence at approximately 820 nm. acs.orgnih.gov When the lead ionophore within the nanospheres selectively binds to Pb²⁺ from the sample, it triggers a change in the local environment that promotes the conversion of the DTTC monomer into a dimer. This newly formed dimer exhibits a distinctly different fluorescence profile, with a strong, blue-shifted emission around 660 nm. acs.orgnih.gov The ratiometric change between these two emission wavelengths allows for precise and sensitive quantification of the lead ion concentration.

This innovative approach has demonstrated exceptional performance, achieving an unprecedentedly low detection limit of 3 pM for Pb²⁺. This level of sensitivity enabled the successful determination of lead concentrations in real-world river water samples without requiring pre-concentration steps. acs.orgnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sensor Platform | Ion-selective nanospheres. | acs.orgnih.gov |

| Key Components | Lead Ionophore and a near-infrared (NIR) fluorescent transducer (DTTC). | acs.orgnih.gov |

| Detection Mechanism | Ionophore-mediated monomer-dimer conversion of the DTTC transducer upon Pb²⁺ binding. | acs.orgnih.gov |

| Fluorescence Signal |

| acs.orgnih.gov |

| Limit of Detection | 3 pM for Pb²⁺. | acs.orgnih.gov |

| Demonstrated Application | Measurement of Pb²⁺ levels in river water samples. | acs.orgnih.gov |

Chemiresistive and Other Electrochemical Transduction Modalities

Electrochemical sensors provide a robust and widely used platform for lead ion detection, with ionophores playing a critical role in ensuring the selectivity of these devices. isca.me This category includes several transduction modalities, with chemiresistive and potentiometric sensors being prominent examples.

Chemiresistive Sensors

Chemiresistive sensors are solid-state devices that function by measuring changes in electrical resistance of a semiconducting material upon exposure to an analyte. rsc.org For lead detection, a highly sensitive ion-selective chemiresistive sensor can be fabricated by depositing an ion-selective membrane (ISM) containing a lead ionophore onto a resistive film, such as a network of carbon nanotubes. rsc.org

The detection mechanism is based on the complexation of Pb²⁺ ions by the ionophore within the membrane. This binding event modulates the interaction between the ionophore and the underlying chemiresistive film, thereby altering its conductivity. This change in current across the film is proportional to the concentration of lead ions in the sample. rsc.org Research on a sensor utilizing this principle (with Lead Ionophore IV) demonstrated a reliable limit of detection below 2 µg L⁻¹ and the ability to quantify concentrations up to 3 mg L⁻¹. rsc.org The optimal operating pH for such sensors is typically around 5.5, as lower pH values can lead to protonation of the ionophore, while higher pH values can cause the formation of lead hydroxide (B78521) species, both of which interfere with detection. rsc.org

Other Electrochemical Modalities

Beyond chemiresistors, ionophores are integral to other electrochemical sensors. Potentiometric sensors , particularly ion-selective electrodes (ISEs), are a well-established technology. In these devices, an ionophore-doped polymer membrane separates the sample from an internal reference solution. The selective binding of lead ions at the membrane-sample interface generates an electrical potential difference that correlates with the lead ion activity according to the Nernst equation. isca.mersc.org

Voltammetric techniques, such as anodic stripping voltammetry (ASV), are also employed for their high sensitivity in detecting heavy metals. nih.gov While many ASV applications rely on the electrochemical properties of the electrode material itself, the integration of ionophores into modified electrodes can enhance selectivity and performance. isca.me

| Parameter | Value / Finding | Reference |

|---|---|---|

| Transduction Method | Chemiresistive (current change across a CNT film). | rsc.org |

| Limit of Detection (LoD) | 1.75 µg L⁻¹ | rsc.org |

| Quantifiable Range | 3.3 µg L⁻¹ to 3300 µg L⁻¹ | rsc.org |

| Response Time | Concentration-dependent: 8.6 min at 3.3 µg L⁻¹ to 2.3 min at 3300 µg L⁻¹. | rsc.org |

| Optimal pH | 5.5 | rsc.org |

Analytical Performance Characterization of Lead Ionophore Based Sensors

Potentiometric Response Characteristics

The efficacy of a potentiometric sensor is largely defined by its response to the target ion. Key parameters include the linear concentration range over which it operates, the slope of its response curve, the lowest concentration it can reliably detect, its speed of response, and its stability under varying pH conditions.

Linear Range and Nernstian Slope Evaluation

The linear range of a sensor defines the concentration window within which a predictable and quantifiable response is observed. For lead ionophore-based sensors, this range can vary significantly depending on the specific sensor composition and a Nernstian response is the ideal behavior for an ion-selective electrode, where the potential changes by a predictable amount for each decade change in ion activity. astisensor.com

Several studies have reported on the linear range and Nernstian slope of various lead ionophore-based sensors. For instance, a sensor incorporating an acridono-crown ether ionophore in a polyvinyl chloride (PVC) membrane demonstrated a near-Nernstian response with a slope of 26.9 mV/decade over a concentration range of 10⁻⁴ to 10⁻² M. nih.gov Another study utilizing a sensor with a polysulfoaminoanthraquinone solid ionophore reported a slope of 29.3 mV/decade within a concentration range of 10⁻⁶.³ to 10⁻¹·⁶ M. nih.gov Furthermore, a carbon paste electrode employing 1,3-bis[2-(N-morpholino)acetamidophenoxy]propane (BMAPP) as the ionophore exhibited a Nernstian slope of 29.96 ± 0.34 mV per decade across a wide linear range of 5 × 10⁻⁸ to 1 × 10⁻¹ mol L⁻¹. rsc.orgrsc.org

A comparative look at different lead-selective electrodes reveals a variety of performance characteristics. A sensor based on meso-tetraphenylporphyrin as the ionophore showed a working concentration range between 10⁻⁵ and 10⁻² M Pb²⁺. mdpi.com In another example, a sensor using a 1,4–naphthoquinone derivative as the ionophore displayed a Nernstian response of 25.6 ± 1.25 mV/decade over a concentration range of 1.0×10⁻⁶ to 1.0×10⁻¹ M. dergipark.org.tr

Table 1: Linear Range and Nernstian Slope of Various Lead Ionophore-Based Sensors

| Ionophore | Sensor Type | Linear Range (M) | Nernstian Slope (mV/decade) |

|---|---|---|---|

| Acridono-crown ether | PVC membrane | 10⁻⁴ to 10⁻² | 26.9 |

| Polysulfoaminoanthraquinone | Solid ionophore | 10⁻⁶.³ to 10⁻¹·⁶ | 29.3 |

| BMAPP | Carbon paste electrode | 5 × 10⁻⁸ to 1 × 10⁻¹ | 29.96 ± 0.34 |

| meso-tetraphenylporphyrin | Porphyrin-based | 10⁻⁵ to 10⁻² | Not specified |

| 1,4–Naphthoquinone derivative | Polymer membrane | 1.0×10⁻⁶ to 1.0×10⁻¹ | 25.6 ± 1.25 |

| Tert-Butylcalix(4)Arene-Tetrakis | Polymeric membrane | 1.0 ´ 10⁻⁸ to 1.0 ´ 10⁻⁴ | Nernstian |

Limit of Detection (LoD) Methodologies and Optimization

The limit of detection (LoD) is a critical parameter that indicates the lowest concentration of an analyte that a sensor can reliably distinguish from a blank sample. Various methodologies are employed to determine the LoD, and optimization strategies are crucial for enhancing sensor sensitivity.

For lead ionophore-based sensors, achieving a low LoD is a primary objective. A sensor utilizing a polysulfoaminoanthraquinone solid ionophore achieved a detection limit of 1.6 × 10⁻⁷ M. nih.gov In another study, a sensor based on a 1,4–naphthoquinone derivative reported a low detection limit of 8.38×10⁻⁷ M. dergipark.org.tr The use of a carbon paste electrode with a unique acyclic diamide (B1670390) ionophore resulted in a detection limit of 3 × 10⁻⁸ mol L⁻¹. rsc.org

Efforts to push the boundaries of detection have led to even lower LoDs. A chemiresistive sensor based on a lead-selective membrane demonstrated a detection limit reliably below 2 μg L⁻¹. rsc.orgrsc.org Furthermore, a sensor based on a unique acyclic diamide ionophore achieved a detection limit of 3 × 10⁻⁸ mol L⁻¹. rsc.org The development of a solid-contact potentiometric sensor based on a naphthalene-sulfonamide derivative pushed the detection limit to 5.62 x 10⁻⁸ M (56.2 nM). bioline.org.br

Table 2: Limit of Detection for Various Lead Ionophore-Based Sensors

| Ionophore/Sensor Type | Limit of Detection (M) |

|---|---|

| Polysulfoaminoanthraquinone solid ionophore | 1.6 × 10⁻⁷ |

| 1,4–Naphthoquinone derivative | 8.38 × 10⁻⁷ |

| Acyclic diamide ionophore in carbon paste electrode | 3 × 10⁻⁸ |

| Lead-selective membrane on chemiresistive device | Below 2 μg L⁻¹ |

| Naphthalene-sulfonamide derivative in solid-contact sensor | 5.62 × 10⁻⁸ |

| Acridono-crown ether ionophore | ~7.9 × 10⁻⁶ |

| meso-tetraphenylporphyrin | 8.5 × 10⁻⁶ |

Response Time and Reversibility Studies

The response time of a sensor, typically defined as the time taken to reach a stable potential reading after a change in analyte concentration, is a crucial factor for real-time monitoring applications. researchgate.net Reversibility, the ability of the sensor to return to its baseline potential after the removal of the analyte, is equally important for reusable sensors.

Studies on lead ionophore-based sensors have demonstrated a range of response times. A sensor with a polysulfoaminoanthraquinone solid ionophore exhibited a response time of 16 seconds. nih.gov A sensor based on a 1,4–naphthoquinone derivative boasted a fast response time of 5 seconds. dergipark.org.tr Similarly, a carbon paste electrode with an acyclic diamide ionophore showed a response time of less than 10 seconds. rsc.org An acridono-crown ether-based sensor also reported a low response time of 5 seconds. nih.gov

In contrast, a chemiresistive sensor showed a concentration-dependent response time, with an average of 8.6 minutes at the lowest detectable concentration and 2.3 minutes at the highest. rsc.org Reversibility is a key feature of many of these sensors, allowing for multiple measurement cycles. nih.govrsc.org

Table 3: Response Time of Various Lead Ionophore-Based Sensors

| Ionophore/Sensor Type | Response Time |

|---|---|

| Polysulfoaminoanthraquinone solid ionophore | 16 seconds |

| 1,4–Naphthoquinone derivative | 5 seconds |

| Acyclic diamide ionophore in carbon paste electrode | < 10 seconds |

| Acridono-crown ether-based sensor | 5 seconds |

| Chemiresistive sensor | 2.3 - 8.6 minutes |

| meso-tetraphenylporphyrin | 15 seconds |

Operational pH Range and its Influence on Response Stability

The pH of the sample solution can significantly impact the performance of an ionophore-based sensor. The operational pH range is the range within which the sensor provides a stable and reliable response. Outside this range, the ionophore can be protonated at low pH, or the lead ions can form hydroxide (B78521) complexes at high pH, both of which interfere with the sensing mechanism. rsc.orgmdpi.com

For lead ionophore-based sensors, the optimal pH range is typically in the acidic to neutral region. A sensor with a polysulfoaminoanthraquinone solid ionophore was found to be usable in a pH range of 3.62–5.22. nih.gov A carbon paste electrode with an acyclic diamide ionophore had a working pH range of 2.5–5.5. rsc.org A sensor based on a 1,4–naphthoquinone derivative demonstrated a wider working pH range of 4.0–10.0. dergipark.org.tr An acridono-crown ether-based sensor was found to be applicable in the pH range of 4–7. nih.gov In one study, a pH of 5.5 was chosen as the optimal condition for a chemiresistive sensor, as higher pH values led to the formation of lead hydroxide species, and lower pH values could lead to protonation of the ionophore. rsc.org

Table 4: Operational pH Range of Various Lead Ionophore-Based Sensors

| Ionophore/Sensor Type | Operational pH Range |

|---|---|

| Polysulfoaminoanthraquinone solid ionophore | 3.62–5.22 |

| Acyclic diamide ionophore in carbon paste electrode | 2.5–5.5 |

| 1,4–Naphthoquinone derivative | 4.0–10.0 |

| Acridono-crown ether-based sensor | 4–7 |

| Chemiresistive sensor | Optimized at 5.5 |

| meso-tetraphenylporphyrin | 5-7.5 |

Selectivity Assessment and Interference Mitigation

Selectivity is a measure of a sensor's ability to respond to the target ion in the presence of other, potentially interfering, ions. High selectivity is crucial for the accurate determination of lead in complex matrices such as environmental water samples.

Determination of Potentiometric Selectivity Coefficients (e.g., Separate Solution Method, Fixed Interference Method)

Potentiometric selectivity coefficients (KPb,M) are used to quantify the preference of the sensor for the primary ion (Pb²⁺) over an interfering ion (M). These coefficients are typically determined using methods such as the Separate Solution Method (SSM) or the Fixed Interference Method (FIM). rsc.org In the SSM, the potentials of the electrode are measured in separate solutions of the primary and interfering ions. nih.govmdpi.com The FIM involves measuring the potential in a solution containing a fixed concentration of the interfering ion while varying the concentration of the primary ion. rsc.org

Numerous studies have demonstrated the high selectivity of lead ionophore-based sensors for Pb²⁺ over a range of common interfering ions. For example, a sensor with an acyclic diamide ionophore showed excellent selectivity for Pb(II) ions, even in the presence of other interfering ions, as confirmed by both SSM and FIM. rsc.orgrsc.org Similarly, a chemiresistive sensor exhibited a negligible response to common interfering ions found in drinking water. rsc.org An acridono-crown ether-based sensor also showed high selectivity for lead(II) ions over other metal ions. nih.govmdpi.com A sensor based on a polysulfoaminoanthraquinone solid ionophore also demonstrated good selectivity for Pb(II) over other monovalent, divalent, and trivalent interfering ions. nih.gov

Table 5: Selectivity of Various Lead Ionophore-Based Sensors

| Ionophore/Sensor Type | Interfering Ions Tested | Selectivity Finding |

|---|---|---|

| Acyclic diamide ionophore | Various | High selectivity for Pb(II) |

| Chemiresistive sensor | Common ions in drinking water | Negligible response to interferents |

| Acridono-crown ether | Various metal ions | High selectivity for Pb(II) |

| Polysulfoaminoanthraquinone | Monovalent, divalent, trivalent ions | Good selectivity for Pb(II) |

| meso-tetraphenylporphyrin | Various | Good selectivity coefficients |

Cross-Sensitivity to Common Interfering Cations (e.g., Hg²⁺, Cu²⁺, Cd²⁺, Zn²⁺, Fe²⁺, Fe³⁺)

A crucial performance metric for any ion-selective electrode (ISE) is its ability to selectively detect the target ion in the presence of other, potentially interfering, ions. The selectivity is quantified by the potentiometric selectivity coefficient (KpotPb,J), where a smaller value indicates better selectivity for lead (Pb²⁺) over the interfering ion (J).

Sensors based on lead ionophores exhibit varying degrees of interference from other cations. Thioamide-based ionophores, such as dithioamide IV (ETH 5435), demonstrate good selectivity for Pb²⁺ against many common alkali and alkaline earth metals, but can suffer from significant interference from other soft heavy metal ions like mercury (Hg²⁺), silver (Ag⁺), copper (Cu²⁺), and cadmium (Cd²⁺) ethz.ch. This is due to the strong affinity of the thioamide groups for these ions researchgate.net. In contrast, some sensors show high selectivity against a wide range of common ions. For instance, a sensor using a poly(aniline-co-2-hydroxy-5-sulfonic aniline) ionophore demonstrated much stronger anti-interference ability towards Cu(II), Cd(II), Ag(I), and Hg(II) compared to other high-performance sensors acs.org.

The following table presents the logarithm of selectivity coefficients (log KpotPb,J) for various interfering cations as reported for different lead ionophore-based sensor systems.

Table 1: Selectivity Coefficients (log KpotPb,J) of Lead Ionophore-Based Sensors for Common Interfering Cations

| Interfering Ion (J) | log KpotPb,J (Value) | Sensor/Ionophore Details | Source |

|---|---|---|---|

| Hg²⁺ | -2.52 | Macrocyclic diamide-based sensor | rsc.org |

| Cu²⁺ | -4.22 | Ionophore 1 with optimized inner solution | researchgate.net |

| Cu²⁺ | -4.2 | Lead (IV) ionophore with KTpClPB | nepjol.info |

| Cd²⁺ | -2.39 | Macrocyclic diamide-based sensor | rsc.org |

| Cd²⁺ | -6.1 | Lead (IV) ionophore with KTpClPB | nepjol.info |

| Zn²⁺ | -1.70 | Macrocyclic diamide-based sensor | rsc.org |

| Fe²⁺ | -2.84 | Macrocyclic diamide-based sensor | rsc.org |

| Fe³⁺ | -3.2 | Macrocyclic diamide-based sensor | rsc.org |

Strategies for Enhancing Selectivity in Complex Matrices

Several strategies have been developed to improve the selectivity of lead ionophore-based sensors, enabling more accurate measurements in complex samples like environmental water or biological fluids.

Inclusion of Lipophilic Ionic Additives: The addition of lipophilic salts with anionic sites, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), into the membrane is a common and effective strategy. These additives help to reduce the membrane's electrical resistance and can serve as a filter to minimize interference from anions in the sample researchgate.netrsc.org. They enhance permselectivity, which contributes to achieving a theoretical Nernstian response rsc.org.

Modification of Sensor Architecture: The use of gold nanoparticles (AuNPs) in conjunction with an ionophore on a screen-printed electrode has been shown to successfully increase selectivity by facilitating the specific complexation and transport of Pb²⁺ ions to the electrode surface myu-group.co.jp. Similarly, modifying a sensor membrane with multi-walled carbon nanotubes (MWCNTs) can also improve the selectivity of the ion-selective electrode rsc.org.

Control of Ion Fluxes: A significant limitation for trace-level measurements is the presence of ion fluxes across the membrane caused by interfering ions, which can bias results acs.orgacs.org. One advanced strategy to counteract this involves applying a small galvanostatic current to the sensor. This current compensates for the flux of lead ions leaching from the membrane, effectively eliminating this source of interference. This technique has enabled Nernstian responses for lead ions down to picomolar (10⁻¹² M) concentrations with sensors using the ionophore ETH 5435 acs.orgacs.orgscience.gov.

Covalent Immobilization of Ionophores: Attaching the ionophore covalently to the polymer backbone of the membrane is another method to eliminate ion fluxes. This immobilization prevents the ionophore from leaching out, thereby improving the detection limit researchgate.net.

Long-Term Stability, Lifetime, and Reproducibility of Sensor Platforms

The operational lifetime and stability of a sensor are critical for practical applications, especially for continuous environmental monitoring. The durability of lead-selective polymeric ISEs can vary significantly, with reported functional lifetimes ranging from several days to over a year mdpi.com.

Lifetime: Sensors have been developed with impressive longevity. For example, a sensor based on copolyaniline nanoparticles in a plasticizer-free membrane was reported to maintain 95% of its performance parameters after 15 months of use acs.org. Another design using graphene as an intermediate layer in a solid-state electrode demonstrated a stable lifetime of one month nih.gov. Other reported sensor lifetimes include 70 days and up to 137 days for various solid-contact designs mdpi.com. The spontaneous and unwanted release of the ionophore from the membrane is a key factor that limits the sensor's lifetime nih.gov.

Stability: Potential drift is a common issue, particularly in all-solid-state electrodes, which can arise from the formation of an unstable water layer at the interface between the ion-selective membrane and the solid contact rsc.orgmdpi.com. The introduction of intermediate layers made of hydrophobic materials like conductive polymers or carbon nanomaterials can enhance potential stability nih.gov.

Reproducibility: Reproducibility is a measure of the consistency of results for repeated measurements. Many lead-selective sensors are reported to have good reproducibility dergipark.org.trbiointerfaceresearch.com. This is sometimes quantified by the relative standard deviation (RSD) of the measurements. For example, one study reported an RSD of 0.21 for a BEC6ND1 ionophore-based sensor biointerfaceresearch.com, while another using an AuNPs/ionophore-modified electrode reported RSDs of 8.54% for repeatability and 9.45% for reproducibility across different electrodes myu-group.co.jp.

Influence of Membrane Components and Sensor Architecture on Performance Parameters

Membrane Composition: The membrane is typically a cocktail of several components dissolved in a solvent and embedded in a polymer matrix, most commonly poly(vinyl chloride) (PVC) researchgate.nethrpub.org.

Plasticizer: This component, which can constitute up to two-thirds of the membrane weight, imparts elasticity and ensures the mobility of the ionophore and its complex within the membrane researchgate.netnih.gov. The choice of plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE), bis(2-ethylhexyl) sebacate (B1225510) (DOS)) is critical, as its dielectric constant can affect the sensor's detection limit and selectivity rsc.org.

Ionophore Concentration: The amount of ionophore in the membrane must be carefully optimized. Too little ionophore can result in a sub-Nernstian response, while too much can lead to super-Nernstian slopes and a compromised detection limit researchgate.net.

Ionic Additives: As mentioned previously, lipophilic ionic additives are crucial. The molar ratio of the ionophore to these ionic sites must be optimized to achieve enhanced selectivity for the target ion researchgate.net.

Sensor Architecture: The move from traditional ISEs with an internal liquid filling solution to all-solid-state ion-selective electrodes (ASS-ISEs) has been a major trend, offering simpler, more robust, and miniaturized sensors nih.gov. In ASS-ISEs, an intermediate layer, or solid contact, is placed between the outer membrane and the electronic conductor. The material of this solid contact (e.g., conductive polymers, carbon nanomaterials like graphene) is critical for improving potential stability by preventing the formation of a water layer and ensuring efficient ion-to-electron transduction mdpi.comnih.gov.

Advanced Analytical Applications and Methodologies Utilizing Lead Ionophores

Trace-Level Detection Capabilities in Environmental and Biological Samples

The ability to detect minute quantities of lead is crucial due to its toxicity. Lead ionophore I-based sensors have demonstrated remarkable capabilities in detecting trace levels of lead in various samples. For instance, fluorescent microspheres incorporating a lead-selective ionophore have achieved a detection limit as low as 3 x 10⁻⁹ M in buffered solutions, making them suitable for rapid and sensitive analysis in environmental and biological applications. nih.gov These microsensors offer significantly faster response times compared to traditional optode films, requiring only about 15 minutes to reach equilibrium at the detection limit with sample volumes of around 1 mL. nih.gov

In addition to environmental water analysis, these ionophores have been integrated into ion-selective electrodes (ISEs) for the determination of lead in biological fluids. mdpi.comresearchgate.net The high selectivity of the ionophore is critical in these complex matrices, where other ions could potentially interfere with the measurement. mdpi.com The development of these sensors is a significant step towards the on-site and real-time monitoring of lead exposure.

| Parameter | Value | Reference |

| Detection Limit | 3 x 10⁻⁹ M | nih.gov |

| Response Time (at detection limit) | ~15 minutes | nih.gov |

| Sample Volume | ~1 mL | nih.gov |

Table 1: Performance of a this compound-Based Fluorescent Microsensor

Development of Miniaturized and Portable Sensing Devices

A major trend in analytical chemistry is the development of smaller, portable devices for in-field analysis. researchgate.net this compound has been successfully integrated into such systems, moving lead detection from the laboratory to the point of need.

Microfluidic "lab-on-a-chip" (LOC) systems offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and portability. agscientific.comnih.govmicrofluidic-chipshop.com These platforms can integrate multiple analytical steps, such as sample preparation, mixing, and detection, onto a single small chip. nih.gov The incorporation of ionophores into LOC devices is a promising area of research for the development of compact and automated heavy metal sensors. agscientific.com The use of 3D printing has further accelerated the development of low-cost and customizable microfluidic devices for various analytical applications. mdpi.com

Screen-printed electrodes (SPEs) and carbon paste electrodes (CPEs) are cost-effective and disposable platforms for electrochemical sensing. lcms.czpalmsens.comallumcorp.com They can be easily modified with this compound to create sensitive and selective lead sensors. researchgate.net For example, an SPE modified with gold nanoparticles and an ionophore has been used for the determination of Pb(II) in river water. researchgate.net Similarly, CPEs, which are made from a mixture of graphite (B72142) powder and a binder, can be readily modified with ionophores for the potentiometric determination of lead ions in polluted water samples. nih.govderpharmachemica.com The performance of these electrodes is influenced by the composition of the paste, including the type of plasticizer and the amount of ionophore used. nih.gov

Integration with Nanomaterials for Enhanced Sensing Capabilities

The unique properties of nanomaterials have been harnessed to significantly improve the performance of lead ionophore-based sensors.

Carbon nanotubes (CNTs) and graphene are widely used in electrochemical sensors due to their high surface area, excellent electrical conductivity, and mechanical strength. mdpi.comjmst.orgnih.gov When incorporated into sensor designs, these materials can enhance the electroactive surface area, leading to improved sensitivity. mdpi.com For instance, multi-walled carbon nanotubes have been used in conjunction with a lead ionophore to create a modified glassy carbon electrode for the detection of trace levels of Pb²⁺ in seawater. researchgate.net Graphene and its derivatives, such as graphene oxide, have also shown great promise as adsorbent materials for the removal of lead ions from aqueous solutions due to their high surface area-to-volume ratio. mdpi.comresearchgate.net

Gold nanoparticles (AuNPs) possess unique optical and electronic properties that make them valuable in sensor development. sigmaaldrich.commdpi.com They can be used to modify electrodes to enhance their sensitivity and selectivity. researchgate.netresearchgate.net For example, a screen-printed electrode modified with gold nanoparticles and an ionophore demonstrated improved performance for the detection of lead ions. researchgate.net The surface of gold nanoparticles can be easily functionalized, allowing for the attachment of specific recognition elements like ionophores. sigmaaldrich.com The interaction of lead ions with gold nanoparticles can also be used for colorimetric detection, providing a simple and rapid method for on-site analysis. researchgate.net The electronic properties of gold nanoparticles, which can be influenced by the surrounding chemical environment, can also be exploited for sensing applications. nih.gov

| Nanomaterial | Enhancement | Application | Reference |

| Carbon Nanotubes | Increased electroactive surface area | Electrochemical detection of Pb²⁺ in seawater | researchgate.net |

| Graphene | High adsorption capacity | Removal of lead ions from water | mdpi.comresearchgate.net |

| Gold Nanoparticles | Enhanced sensitivity and selectivity | Electrochemical and colorimetric detection of Pb²⁺ | researchgate.netresearchgate.net |

Table 2: Examples of Nanomaterials Integrated with this compound for Enhanced Sensing

Kinetic Voltammetric Studies for Mechanistic Elucidation and Analytical Performance

Voltammetric techniques are pivotal in elucidating the operational mechanisms of ionophore-based sensors, offering deep insights into the thermodynamics and kinetics of ion transfer at the membrane-sample interface. researchgate.net Unlike potentiometric methods that operate at zero-current, voltammetry involves applying a potential and measuring the resulting current, which allows for the separate assessment of kinetic and thermodynamic parameters. researchgate.netresearchgate.net This is crucial for understanding the analytical performance of sensors incorporating lead ionophores.

The core mechanism of ion detection in these sensors relies on the complexation of the target ion (Pb²⁺) by the ionophore at the interface between the sensor membrane and the aqueous sample. researchgate.net Cyclic voltammetry (CV) has been instrumental in confirming that for lead ions, and other cations like Ag⁺, K⁺, and Ca²⁺, the complexation with their respective neutral ionophores occurs directly at this interface. researchgate.net This is described as a one-step electrochemical (E) mechanism. This finding is significant as it contrasts with an alternative, thermodynamically equivalent two-step electrochemical-chemical (EC) mechanism, where the ion would first transfer into the membrane and then form a complex in the bulk of the membrane. researchgate.net

Kinetic studies reveal that the rate of this interfacial complexation directly influences the sensor's selectivity and sensitivity. nih.gov The voltammetric ion selectivity can be kinetically enhanced by orders of magnitude compared to the purely thermodynamic selectivity. nih.gov This kinetic effect is tied to the hydrophilicity of the ions; the transfer of more hydrophilic interfering ions can be kinetically hindered, thereby improving the selectivity for the target lead ion. nih.gov For instance, kinetically limited cyclic voltammograms for lead ions with corresponding ionophores have been used to determine standard rate constants, which support the interfacial complexation mechanism. researchgate.netnih.gov

The analytical performance of a voltammetric ion-selective electrode (ISE) is characterized by its formal potential, which is dependent on the identity and concentration of the target ion. researchgate.net A plot of this formal potential against the logarithm of the lead ion concentration typically yields a Nernstian or near-Nernstian slope, confirming the sensor's quantitative response. researchgate.net The degree of reversibility of the electrochemical process, observed in the voltammogram, is a function of the electron transfer kinetics relative to the rate of mass transport. nih.gov For nonreversible processes, this relationship affects the half-wave potential (E₁/₂), a key parameter in kinetic studies. nih.gov By analyzing these voltammetric responses, researchers can optimize membrane composition and sensor design to enhance analytical characteristics like response time, detection limit, and selectivity against interfering ions such as Cd²⁺ and Cu²⁺. tandfonline.com

| Parameter | Description | Significance in Voltammetric Studies |

| Mechanism | The process of ion-ionophore interaction. | Confirmed as a one-step electrochemical (E) mechanism occurring at the membrane/sample interface. researchgate.net |

| Standard Rate Constant (k⁰) | A measure of the kinetics of the ion transfer reaction. | Quantifies the speed of the interfacial complexation, directly impacting selectivity. nih.gov |

| Formal Potential (E⁰') | The potential at which the concentrations of the oxidized and reduced species are equal. | Shifts with analyte concentration, forming the basis for quantification. researchgate.net |

| Voltammetric Selectivity | The ability of the sensor to discriminate the target ion from interfering ions based on kinetic factors. | Can be significantly higher than thermodynamic selectivity, improving sensor performance. nih.gov |

| Half-wave Potential (E₁/₂) | The potential at which the current is half of the limiting current. | Dependent on the kinetics of the process and mass transport conditions. nih.gov |

Real-Time and Online Monitoring Systems for Lead Ion Detection

The development of real-time and online monitoring systems for lead ions is a critical step towards ensuring public health and environmental safety, particularly in the context of drinking water quality. rsc.orgrsc.org Traditional laboratory methods for lead detection are often time-consuming and expensive, making them unsuitable for continuous monitoring. rsc.org Ionophore-based sensors are at the forefront of technology designed to overcome these limitations by providing continuous, in-situ measurements of Pb²⁺ concentrations. rsc.orgrsc.org

A prominent example is the use of lead-selective membranes integrated into chemiresistive devices. rsc.orgrsc.org These sensors can be deployed directly in water distribution systems or at the point of use to continuously measure Pb²⁺ levels in real time. rsc.orgrsc.org The detection mechanism is based on the complexation of Pb²⁺ by the lead ionophore within the membrane, which in turn modulates the electrical resistance of the underlying chemiresistive film (e.g., a carbon nanotube network). rsc.org This approach offers high sensitivity, with limits of detection reported to be well below the regulatory limits for lead in drinking water. rsc.org

The analytical performance of such online systems has been systematically evaluated. For example, a chemiresistive sensor utilizing a lead ionophore demonstrated the ability to quantify lead concentrations from as low as 3.3 µg L⁻¹ up to 3300 µg L⁻¹. rsc.org The response time of these sensors is concentration-dependent, with faster responses observed at higher concentrations. At the lowest detectable concentration (3.3 µg L⁻¹), the average response time was 8.6 minutes, while at the highest concentration (3300 µg L⁻¹), it was 2.3 minutes. rsc.org This performance is crucial for rapid alert systems in case of a sudden contamination event.

These systems are designed for robustness and ease of fabrication, often omitting the traditional reference electrode, which simplifies the sensor architecture. rsc.org The development of portable, app-integrated devices further enhances the practicality of real-time lead monitoring. youtube.com Such systems can consist of a handheld meter with a sensor cartridge, a mobile application for data processing, and a cloud-based platform for data analysis and storage. youtube.com This allows for rapid, on-site analysis without the need to transport samples to a laboratory. The combination of sensitive ionophore-based chemistry with modern electronics and data management provides a powerful tool for the continuous and autonomous monitoring of harmful lead levels in various environments. rsc.orgyoutube.com

| System Type | Technology | Key Performance Metrics | Application |

| Chemiresistive Sensor | Lead ionophore in an ion-selective membrane over a chemiresistive film. | Detection Limit: < 2 µg L⁻¹; Quantifiable Range: 3.3 to 3300 µg L⁻¹; Response Time: 2.3 - 8.6 min (concentration-dependent). rsc.org | Continuous, online monitoring of drinking water sources and distribution systems. rsc.orgrsc.org |

| Portable Voltammetric Analyzer | Electrochemical deposition on a sensor cartridge, controlled by a portable meter and mobile app. | Rapid results (minutes); Cloud-based data analysis and storage. youtube.com | On-site, real-time testing of water, soil, and industrial samples. youtube.com |

Future Research Directions and Emerging Trends in Lead Ionophore Science

Rational Design of Next-Generation Lead Ionophores with Enhanced Performance

The development of new lead ionophores is increasingly shifting from traditional, labor-intensive synthesis and testing to a more strategic, rational design approach. mdpi.comresearchgate.netnih.gov This methodology leverages computational tools and a deep understanding of molecular interactions to design ionophores with predetermined characteristics, enhancing both selectivity and sensitivity. researchgate.net

Key aspects of this rational design process include:

Computational Modeling: Scientists are using computer simulations to predict how different ionophore structures will interact with lead ions. This allows for the in silico screening of many potential candidates before they are ever synthesized in a lab.

Fine-Tuning Molecular Structure: A critical element of rational design is the ability to make precise modifications to the ionophore's structure. This includes adjusting the size of the binding cavity to perfectly fit the lead ion and optimizing the type and position of atoms (like sulfur or oxygen) that will bind to it.

Enhancing Selectivity: By strategically adding bulky chemical groups to the ionophore's structure, researchers can create steric hindrance. This physical barrier helps to prevent other metal ions, which may have a different size or shape, from interfering with the detection of lead.

A prime example of a highly effective, rationally designed ionophore is Lead Ionophore IV, which is based on a calix acs.orgarene structure modified with thioacetamide (B46855) groups. This design provides selective binding to lead ions through its sulfur and oxygen atoms.

Development of Smart and Photoresponsive Ionophore Systems

A significant emerging trend is the creation of "smart" ionophore systems that can be controlled by external stimuli, particularly light. ericbakker.channualreviews.org These photoresponsive systems incorporate light-sensitive molecules, such as spiropyran, into the ionophore's structure. ericbakker.ch

This technology operates on the principle of photo-isomerization. The ionophore can be switched between two different shapes by exposing it to different wavelengths of light. One shape has a high affinity for lead ions, allowing it to capture them from a solution. The other shape has a low affinity, causing it to release the captured ions. This reversible binding and release mechanism opens up new possibilities for:

Regenerative Sensors: Sensors that can be "reset" with light after detecting lead, allowing for multiple uses. annualreviews.org

Controlled Release Systems: The ability to release lead ions on demand could be used in specialized chemical processes or for calibrating other analytical instruments.

Dynamic Optical Sensors: These systems enable new types of optical sensors where the signal can be actively modulated by light. ericbakker.ch

Advanced Materials for Sensor Fabrication and Signal Transduction

The performance of a lead sensor is not determined by the ionophore alone; the materials used to construct the sensor are equally important. acs.org Researchers are exploring a variety of advanced materials to create more sensitive, stable, and reliable sensors. mdpi.com These materials serve as the platform for immobilizing the ionophore and transducing the lead-binding event into a measurable signal. acs.org

| Material Class | Examples | Advantages in Lead Sensor Fabrication |

| Nanomaterials | Carbon Nanotubes (CNTs), Gold Nanoparticles, Graphene | High surface area enhances sensitivity; excellent electrical conductivity improves signal transduction. acs.orgmdpi.commyu-group.co.jp |

| Conducting Polymers | Polypyrrole | Can act as both the solid support for the ionophore and the ion-to-electron transducer, simplifying sensor construction. mdpi.com |

| Metal-Organic Frameworks (MOFs) | ZIF-8, UiO-66, MOF-5 | Highly porous structures can pre-concentrate lead ions from a sample, leading to lower detection limits. nih.govresearchgate.net |

Recent studies have shown that combining lead ionophores with materials like multi-walled carbon nanotubes (MWCNTs) can lead to sensors with detection limits as low as 0.08 µg/L. The use of nanomaterials like single-walled carbon nanotubes (SWCNTs) is particularly promising as they combine high conductivity with a large surface area, leading to more sensitive devices. rsc.org Furthermore, the unique properties of these materials are paving the way for the development of simple and inexpensive sensor fabrication methods, such as drawing a sensor onto paper with a pencil made of compressed carbon nanotubes. mit.edunewatlas.com

Integration of Artificial Intelligence and Machine Learning in Sensor Design and Data Analysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the development of chemical sensors. researchgate.net These powerful computational tools can analyze vast amounts of data to identify complex relationships between a sensor's components and its performance. researchgate.netnih.gov

In the context of lead ionophores, AI and ML are being used to:

Accelerate Ionophore Discovery: ML models can be trained on data from thousands of existing ion-selective electrodes to predict the performance of new, unsynthesized ionophores. researchgate.netacs.orgacs.org This significantly speeds up the design process. acs.orgnih.gov

Optimize Sensor Composition: Techniques like Bayesian optimization can be used to identify the best combination of materials (ionophore, polymer matrix, plasticizer) to achieve the highest sensitivity and lowest detection limits. nih.govacs.orgacs.org

Enhance Data Analysis: For complex systems like sensor arrays, ML algorithms can recognize patterns in the data that are invisible to human analysis, improving the accuracy of multi-analyte detection. acs.org

This data-driven approach is making sensor development a more efficient, cost-effective, and rational process. researchgate.netacs.org

Multi-Analyte Sensing and Sensor Array Technologies for Lead Ionospheres

While the specific detection of lead is important, real-world samples often contain a mixture of different metal ions. This has led to the development of sensor arrays, often called "electronic tongues," that can detect multiple analytes simultaneously. mdpi.com

These systems work by using an array of sensors that are cross-reactive, meaning each sensor responds to multiple ions but with a different level of sensitivity. rsc.org The combined response of all the sensors in the array creates a unique "fingerprint" for a particular mixture of ions. rsc.org

Key trends in this area include:

Miniaturization: Integrating sensor arrays onto microfluidic devices allows for the analysis of very small sample volumes and the creation of portable detection systems. nih.gov

Advanced Data Processing: Chemometric techniques, such as partial least squares (PLS) and linear discriminant analysis (LDA), are essential for deconvoluting the complex data generated by these arrays and accurately identifying the concentration of each individual ion. rsc.orgresearchgate.netnih.gov

Broad-Spectrum Analysis: Researchers have successfully used arrays of four different sensors to discriminate between ten different divalent metal ions, including lead, based on subtle differences in their chemical properties. rsc.org

This multi-analyte approach is crucial for comprehensive environmental monitoring and ensuring water safety. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical considerations in synthesizing Lead ionophore I with high purity and stability?

- Methodological Answer : Synthesis requires expertise in organic chemistry, particularly in optimizing reaction conditions (e.g., solvent choice, temperature) and purification techniques like column chromatography. Sigma-Aldrich researchers achieved >95% purity by refining stepwise crystallization and solvent extraction protocols. Stability can be enhanced by avoiding light exposure and storing in anhydrous conditions (shelf life >4 months) .

- Key Parameters : Purity (>95%), solvent residuals (<0.1%), and batch-to-batch consistency via NMR validation .

Q. How is the ion selectivity of this compound experimentally validated?

- Methodological Answer : Selectivity is tested using ion-selective electrodes (ISEs) in solutions containing competing ions (e.g., Na⁺, K⁺, Mg²⁺). The Nikolskii-Eisenman equation quantifies selectivity coefficients (log), with this compound showing >10³ selectivity for Pb²⁺ over Ca²⁺ in controlled potentiometric assays .

- Protocol : Calibrate ISEs in 0.1–10 mM Pb(NO₃)₂ solutions, then test interference by adding 100 mM NaCl or CaCl₂ .

Q. What are standard protocols for incorporating this compound into membrane-based sensors?

- Methodological Answer : Membranes are fabricated by dissolving the ionophore (1–3 wt%) in a polymer matrix (e.g., PVC) with plasticizers (e.g., o-NPOE) and lipophilic additives (e.g., KTpClPB). Homogeneity is verified via SEM, and performance is validated using electrochemical impedance spectroscopy (EIS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ionophore performance across experimental models (e.g., liposomes vs. live cells)?

- Methodological Answer : Discrepancies often arise from membrane composition differences. For liposomes, use direct ionophore incorporation during vesicle formation to ensure equilibration, as delayed addition introduces variability (e.g., curvature in 1/τ vs. [ionophore] plots). For live cells, validate with perforated patch clamp recordings to minimize artifacts from intracellular chloride fluctuations .

- Data Reconciliation : Compare results across ≥3 independent replicates and apply ANOVA with post-hoc Duncan’s test to isolate variables (e.g., membrane fluidity, ion gradients) .

Q. What advanced techniques optimize this compound’s integration with fluorescent probes in multiplexed assays?

- Methodological Answer : Use non-fluorescent analogs (e.g., 4-bromo derivatives) to avoid spectral overlap. For simultaneous Ca²⁺/Pb²⁺ tracking, pair this compound with Fura-2 (ratiometric Ca²⁺ dye) and employ time-resolved fluorescence microscopy. Calibrate using ionomycin (Ca²⁺) and Pb²⁺-EGTA buffers .

- Validation : Confirm probe compatibility via FRET efficiency tests and Z’-factor analysis for high-throughput screening .

Q. How should researchers address batch-to-batch variability in ionophore activity?

- Methodological Answer : Implement QC metrics:

- Purity : HPLC-UV (λ = 254 nm) with retention time matching reference standards.

- Activity : Standardize via ISE slope (25–30 mV/decade for Pb²⁺) in 10⁻³–10⁻⁶ M Pb(NO₃)₂ .

Q. What statistical frameworks are recommended for analyzing ionophore-derived data with high noise-to-signal ratios?

- Methodological Answer : Apply robust regression models (e.g., Theil-Sen estimator) to minimize outlier effects. For time-series data, use wavelet denoising or Kalman filtering. Validate with bootstrapping (n = 1000 iterations) to estimate confidence intervals .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.